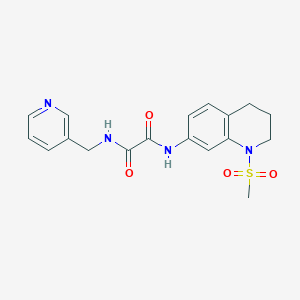
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of oxalamide derivative, which contains a methylsulfonyl group attached to a tetrahydroquinoline ring and a pyridin-3-ylmethyl group. Oxalamides are known for their wide range of biological activities, and the presence of the tetrahydroquinoline and pyridin-3-ylmethyl groups could potentially enhance these activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized using methods such as the classical method using trimethylamine or using catalysts like magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .科学的研究の応用
Oxidative Stress-Induced Anticancer Activity
Compounds with a structure incorporating elements of the 1,2,3,4-tetrahydroquinoline motif, such as N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, have been synthesized and evaluated for their potential anticancer properties. These compounds induced oxidative stress and glutathione depletion in cancer cell lines, including HT168 melanoma and K562 leukemia cells. They exerted cytotoxic effects at micromolar concentrations, with specific derivatives showing significant cytotoxicity and low EC50 values against a range of cancer cell lines, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Another area of interest is the inhibition of PNMT, an enzyme critical in the synthesis of the neurotransmitter norepinephrine. Studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as PNMT inhibitors. These compounds demonstrate potential for penetrating the blood-brain barrier, suggesting their utility in neurological conditions where modulation of norepinephrine levels may be beneficial (Grunewald et al., 2005).
α1-Adrenergic Receptor Antagonism
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been investigated for their potential as α1-adrenergic receptor antagonists. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This class of compounds could serve as a basis for developing new treatments for conditions mediated by α1-adrenergic receptors, such as hypertension or certain types of prostate disorders (Rak et al., 2016).
特性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRLYJKYJVKKNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)
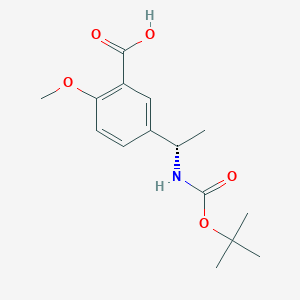
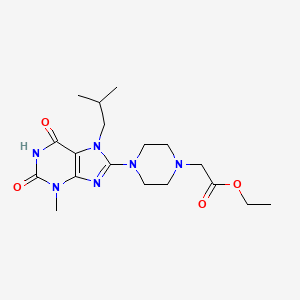
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
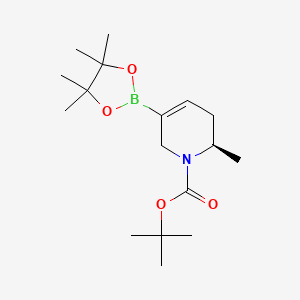

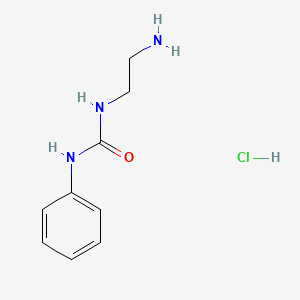
![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)